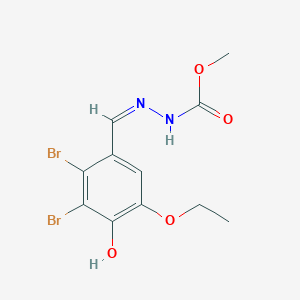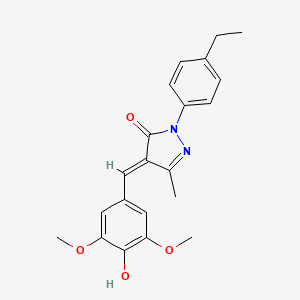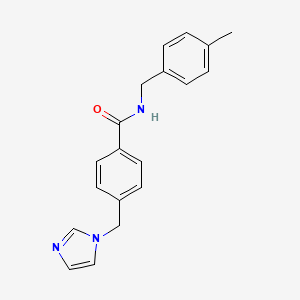
methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is a chemical compound that has been extensively researched due to its potential in various scientific applications. It is a hydrazine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2. In addition, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate in lab experiments is its potential as an anti-tumor agent. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another advantage is its antibacterial activity, which could be useful in the development of new antibiotics.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Another limitation is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for the study of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate. One direction is the development of new anti-tumor agents based on the compound's structure. Another direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, the compound's potential as a photosensitizer and fluorescent probe could be further explored in the development of new diagnostic and therapeutic tools.
合成法
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to obtain the final compound. Other methods include the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine monohydrate in the presence of acetic acid and the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of sodium methoxide.
科学的研究の応用
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been studied extensively for its potential in various scientific applications. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-bacterial activity. It has also been studied for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O4/c1-3-19-7-4-6(5-14-15-11(17)18-2)8(12)9(13)10(7)16/h4-5,16H,3H2,1-2H3,(H,15,17)/b14-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSFQLTDYFGBW-RZNTYIFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)



![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)

![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)